molecular formula C10H18O B011892 2-(1-methyl-2-prop-1-en-2-ylcyclobutyl)ethanol CAS No. 30820-22-5

2-(1-methyl-2-prop-1-en-2-ylcyclobutyl)ethanol

Cat. No.: B011892
CAS No.: 30820-22-5
M. Wt: 154.25 g/mol
InChI Key: SJKPJXGGNKMRPD-ZJUUUORDSA-N
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Description

Methyl 4-oxopiperidine-3-carboxylate (CAS 71486-53-8) is a piperidine derivative characterized by a six-membered ring with a ketone group at position 4 and a methyl ester moiety at position 2. Its molecular formula is C₇H₁₁NO₃·HCl, with a molecular weight of 193.63 g/mol and a melting point of ~175°C (decomposition) . It is commonly used as a synthetic intermediate in pharmaceutical research, particularly for developing dopamine receptor ligands and reuptake inhibitors . The compound is typically stored at room temperature and handled under standard laboratory safety protocols due to insufficient toxicological data .

Properties

CAS No.

30820-22-5

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2-[(1S,2R)-1-methyl-2-prop-1-en-2-ylcyclobutyl]ethanol

InChI

InChI=1S/C10H18O/c1-8(2)9-4-5-10(9,3)6-7-11/h9,11H,1,4-7H2,2-3H3/t9-,10+/m1/s1

InChI Key

SJKPJXGGNKMRPD-ZJUUUORDSA-N

SMILES

CC(=C)C1CCC1(C)CCO

Isomeric SMILES

CC(=C)[C@H]1CC[C@@]1(C)CCO

Canonical SMILES

CC(=C)C1CCC1(C)CCO

Other CAS No.

30820-22-5

Synonyms

cis-cyclobutaneethano; cyclobutaneethanol,; GRANDLURE I; cis-1-Methyl-2-(1-methylethenyl)-cyclobutaneethanol

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Catalyst Design

The reaction proceeds via a photoexcited enone interacting with a ground-state olefin. The chiral Lewis acid catalyst plays a dual role:

  • Substrate Activation : Coordinates to the carbonyl oxygen of the enone, lowering the energy barrier for electron transfer.

  • Stereochemical Control : The 2,4,6-trifluorophenyl-substituted oxazaborolidine moiety creates a chiral environment that dictates the facial selectivity of the olefin approach.

Key structural features of the optimal catalyst (3d ) include:

  • A 2,4,6-trifluorophenyl group at the boron center

  • A rigid oxazaborolidine framework

  • Strong Lewis acidity from the AlBr₃ counterion

Optimization of Reaction Conditions

Critical parameters for the photocycloaddition step were systematically optimized:

ParameterOptimized ConditionImpact on Reaction
Catalyst loading50 mol%Suppresses racemic background reaction
Light sourceUV-A (λ = 365 nm)Selective enone excitation
Temperature-40°CMinimizes side reactions
SolventDichloromethaneBalances solubility and reactivity
Reaction time48–72 hoursEnsures complete conversion

The optimized conditions delivered cycloadducts in 42–82% yield with enantiomeric excesses (ee) of 82–96%.

Stepwise Synthesis of Grandisol

The total synthesis of (-)-grandisol via the photocycloaddition route comprises six distinct steps, as outlined below:

Step 1: Photocycloaddition Reaction

Starting material : 3-Methyl-2-cyclohexenone
Reagents : Ethylene, oxazaborolidine-AlBr₃ catalyst (50 mol%)
Conditions : UV-A irradiation (365 nm), -40°C, CH₂Cl₂, 72 hours
Product : Bicyclic ketone 2l
Yield : 68%
Enantioselectivity : 96% ee

Step 2: Saegusa Oxidation

Reagents : Pd(OAc)₂ (5 mol%), benzoquinone (1.2 equiv)
Conditions : Acetonitrile, 80°C, 12 hours
Product : Enone 4
Yield : 89%

Step 3: Methyl Lithium Addition

Reagents : MeLi (3.0 equiv)
Conditions : THF, -78°C to 0°C, 2 hours
Product : Tertiary alcohol 5
Yield : 92%
Enantiopurity : Upgraded to >99% ee via recrystallization

Step 4: Oxidative Cleavage

Reagents : NaIO₄ (2.0 equiv), RuCl₃ (5 mol%)
Conditions : CCl₄/H₂O (1:1), 25°C, 6 hours
Product : Keto acid 6
Yield : 78%

Step 5: Olefination

Reagents : Ph₃P=CHCO₂Et (1.5 equiv)
Conditions : Benzene, reflux, 8 hours
Product : α,β-unsaturated ester 7
Yield : 85%

Step 6: Ester Reduction

Reagents : LiAlH₄ (2.0 equiv)
Conditions : Et₂O, 0°C to 25°C, 3 hours
Product : (-)-Grandisol
Yield : 91%
Overall Yield : 13% (six steps)

Comparative Analysis of Key Steps

The photocycloaddition step demonstrates exceptional stereochemical control compared to traditional methods:

ParameterPhotocycloaddition MethodClassical Thermal Methods
Enantioselectivity82–96% eeTypically <50% ee
Ring StrainUtilizes photoenergyRequires high temperatures
Step EconomyForms two rings in one stepMultiple steps required
Functional GroupPreserves ketone for downstream chemistryOften requires protection

Industrial Production Considerations

While the academic synthesis achieves excellent enantiocontrol, scale-up challenges include:

  • High Catalyst Loading : 50 mol% increases production costs

  • Long Irradiation Times : Energy-intensive UV exposure

  • Low Temperature Requirements : -40°C complicates large-scale operations

Potential solutions under investigation:

  • Continuous Flow Photoreactors : Enhance light penetration and reduce reaction time

  • Heterogeneous Catalysts : Enable catalyst recycling

  • Alternative Energy Sources : LED arrays with narrow emission bands

Chemical Reactions Analysis

Types of Reactions

Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-, (1R,2S)-rel- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated alcohols or hydrocarbons .

Scientific Research Applications

Organic Synthesis

2-(1-methyl-2-prop-1-en-2-ylcyclobutyl)ethanol serves as a building block in organic synthesis. It can be utilized in the creation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

Common Reactions:

  • Oxidation: Converts the compound into ketones or aldehydes using agents like potassium permanganate.
  • Reduction: Produces more saturated derivatives through the use of lithium aluminum hydride.
  • Substitution: Facilitates the replacement of functional groups with halogens or nucleophiles.

Research indicates that this compound may possess biological activities , including antimicrobial and anti-inflammatory properties. Studies have investigated its potential therapeutic effects, making it a candidate for drug development.

Case Study:
A study on Achillea biebersteinii, a plant known for its medicinal properties, revealed the presence of this compound, suggesting its role in traditional medicine and potential pharmacological applications .

Industrial Applications

In industry, this compound is utilized in the production of fragrances and flavors , owing to its pleasant aroma profile. Its unique structure allows for modifications that enhance its utility in creating specialty chemicals.

Summary of Applications

Application AreaDescription
Organic SynthesisBuilding block for complex organic molecules
Biological ResearchPotential antimicrobial and anti-inflammatory activities
Industrial UseProduction of fragrances, flavors, and specialty chemicals

Mechanism of Action

The mechanism of action of Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-, (1R,2S)-rel- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-Oxo-3-piperidinecarboxylate Hydrochloride

  • Structural Difference : Ethyl ester substituent instead of methyl.
  • Molecular Weight : 207.65 g/mol (vs. 193.63 g/mol for methyl ester).
  • Melting Point : 169°C (vs. ~175°C).
  • Application : Used similarly as a building block in heterocyclic chemistry but with distinct steric and electronic effects due to the longer alkyl chain .

Methyl 2-Oxopiperidine-4-carboxylate

  • Structural Difference : Ketone group at position 2 instead of 3.
  • Molecular Weight : 157.17 g/mol (vs. 193.63 g/mol).
  • Purity : Reported at 56%+ (lower than the methyl 4-oxo analog’s 95%+ purity).
  • Reactivity : The shifted oxo group alters ring puckering dynamics and hydrogen-bonding capabilities, affecting its utility in asymmetric synthesis .

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

  • Structural Difference : Five-membered pyrrolidine ring (vs. six-membered piperidine) with a carboxylic acid substituent.
  • Molecular Weight : 157.17 g/mol (vs. 193.63 g/mol).
  • Functionality : The carboxylic acid group enhances water solubility but reduces stability in esterification reactions compared to methyl esters .

N-Boc-4-Oxopiperidine-3-carboxylate

  • Structural Difference : Presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen.
  • Application : The Boc group stabilizes the piperidine nitrogen, making it suitable for peptide coupling reactions and protecting against unwanted side reactions during multi-step syntheses .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
Methyl 4-oxopiperidine-3-carboxylate C₇H₁₁NO₃·HCl 193.63 ~175 (dec.) Dopamine receptor ligands
Ethyl 4-oxo-3-piperidinecarboxylate C₈H₁₃NO₃·HCl 207.65 169 Heterocyclic synthesis
Methyl 2-oxopiperidine-4-carboxylate C₇H₁₁NO₃ 157.17 Not reported Asymmetric synthesis
1-Methyl-5-oxopyrrolidine-3-carboxylic acid C₆H₉NO₃ 143.14 Not reported Bioactive molecule intermediates

Biological Activity

2-(1-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanol is a compound that has garnered interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Chemical Structure

This compound belongs to a class of cyclobutyl alcohols, which are known for their unique structural features that can influence biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Anticancer Properties:

  • The compound has been studied for its potential to inhibit various cancer cell lines. A patent (US9334267) describes its use in treating cancers such as acute myelogenous leukemia (AML), chronic myelogenous leukemia (CML), and melanoma, suggesting mechanisms involving apoptosis and cell cycle arrest .

2. Antimicrobial Effects:

3. Neurological Impacts:

  • There is emerging evidence suggesting that cyclobutyl derivatives may influence neurotransmitter systems, potentially providing neuroprotective effects. However, specific data on this compound remains sparse .

Case Studies

Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various cyclobutyl alcohol derivatives, including this compound, and evaluated their activity against cancer cell lines. The results demonstrated significant cytotoxicity against AML cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Activity
A comparative analysis of several cyclobutyl compounds revealed that those with similar functional groups exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. While direct studies on this compound were not conducted, the findings suggest a promising avenue for further investigation into its antimicrobial properties .

Data Table: Summary of Biological Activities

Activity Type Mechanism Reference
AnticancerInduction of apoptosisUS9334267 Patent
AntimicrobialInhibition of bacterial growthComparative Analysis
NeurologicalPotential neuroprotective effectsEmerging Evidence

Q & A

Q. What are the recommended synthetic routes for 2-(1-methyl-2-prop-1-en-2-ylcyclobutyl)ethanol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves cyclization and functional group modification. Key steps include:

  • Cyclobutane Ring Formation : Utilize photochemical [2+2] cycloaddition or strain-driven ring closure, with careful control of stereochemistry .
  • Ethanol Moiety Introduction : Employ nucleophilic substitution or reduction of a ketone intermediate. Biocatalytic methods using alcohol dehydrogenases or ketoreductases may improve enantioselectivity .
  • Optimization : Use Design of Experiments (DoE) to vary parameters (temperature, catalyst loading, solvent polarity) and analyze outcomes via HPLC or GC-MS. Green solvents (e.g., ionic liquids) can reduce environmental impact .

Q. How can the molecular structure and stereochemistry of this compound be confirmed experimentally?

Methodological Answer:

  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. Data collection requires high-quality single crystals grown via vapor diffusion or slow evaporation .
  • Spectroscopic Techniques :
    • NMR : Use 13C^{13}\text{C}-DEPT and NOESY to assign stereocenters and confirm cyclobutane ring conformation.
    • IR Spectroscopy : Compare experimental peaks (e.g., O-H stretch at ~3200–3600 cm1^{-1}) with computational predictions (DFT/B3LYP) .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing and stability of this compound?

Methodological Answer:

  • Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., D(2)\text{D}(2) for dimeric motifs). Use Mercury or CrystalExplorer to visualize networks .
  • Energy Frameworks : Calculate interaction energies (e.g., Coulombic, dispersion) to quantify packing efficiency. Contradictions between predicted and observed packing may arise from weak C-H···π interactions, requiring Hirshfeld surface analysis .

Q. What experimental and computational strategies can resolve contradictions in thermodynamic or kinetic data for this compound?

Methodological Answer:

  • Data Triangulation : Cross-validate DSC (melting point) and computational (Gaussian, Gibbs free energy) results. Discrepancies may stem from polymorphic forms or solvent inclusion .
  • Kinetic Modeling : Use MATLAB or COPASI to fit rate constants from stopped-flow experiments. Disagreements between Arrhenius and Eyring parameters may indicate non-ideal transition states .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer:

  • In Vitro Assays : Adapt tyrosinase inhibition protocols (e.g., mushroom tyrosinase assay with L-DOPA substrate) to measure IC50_{50}. Include positive controls (e.g., kojic acid) and triplicate runs for statistical rigor .
  • Molecular Docking : Use AutoDock Vina to simulate binding interactions with target enzymes. Validate docking poses via molecular dynamics (GROMACS) to account for protein flexibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-methyl-2-prop-1-en-2-ylcyclobutyl)ethanol
Reactant of Route 2
2-(1-methyl-2-prop-1-en-2-ylcyclobutyl)ethanol

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